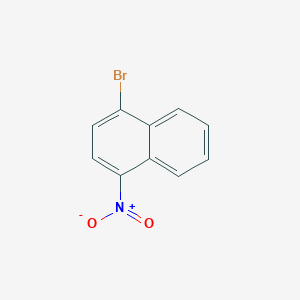

1-Bromo-4-nitronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the fourth position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

1-Bromo-4-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-nitronaphthalene. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve similar bromination reactions but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Bromo-4-nitronaphthalene undergoes various types of chemical reactions, including:

-

Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium cyanide (KCN), leading to the formation of methoxy and cyano derivatives, respectively .

-

Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin (Sn) and hydrochloric acid (HCl). This reduction yields 1-Bromo-4-aminonaphthalene .

-

Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-nitronaphthalene has a wide range of applications in scientific research:

-

Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

-

Biology and Medicine: : The compound is used in the development of biologically active molecules. Its derivatives have been studied for their potential antimicrobial and anticancer properties .

-

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-nitronaphthalene can be compared with other similar compounds such as:

1-Bromo-2-nitronaphthalene: This isomer has the nitro group at the second position, leading to different reactivity and applications.

1-Bromo-4-nitrobenzene: A simpler aromatic compound with similar functional groups but different reactivity due to the absence of the naphthalene ring.

4-Nitro-1-naphthylamine: This compound has an amino group instead of a bromine atom, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

1-Bromo-4-nitronaphthalene (CAS No. 4236-05-9) is an aromatic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various biological contexts, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₀H₆BrNO₂

- Molecular Weight : 252.06 g/mol

- Log P (octanol-water partition coefficient) : 2.76, indicating moderate lipophilicity .

Inhibition of Cytochrome P450 Enzymes

This compound exhibits significant inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism:

- CYP1A2 : Inhibitor

- CYP2C19 : Inhibitor

- CYP2C9 : Inhibitor

- CYP2D6 : No inhibition

- CYP3A4 : No inhibition .

This inhibition profile suggests that this compound could influence the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics.

Skin Permeation and Blood-Brain Barrier Penetration

The compound has a Log Kp value of -5.4 cm/s, indicating relatively low skin permeation potential. However, it is classified as a blood-brain barrier (BBB) permeant, suggesting potential neuroactive properties .

Carcinogenic Potential

Research indicates that naphthalene derivatives, including this compound, may exhibit carcinogenic properties. A study assessing naphthalene-induced nasal tumors in rodents highlighted a mode of action involving oxidative stress and inflammation leading to tumor formation. The study concluded that naphthalene's cytotoxicity requires metabolic activation, supporting a non-mutagenic threshold mechanism in rodents .

Case Study 1: Naphthalene Metabolism and Tumorigenesis

A comprehensive study on the metabolism of naphthalene revealed that its metabolites can form DNA adducts in vitro, which are linked to tumorigenesis. The study found that naphthalene exposure resulted in significant gene expression changes associated with oxidative stress and cellular proliferation in rodent models .

Case Study 2: Synthesis and Applications

In synthetic chemistry, this compound serves as a precursor for various organic reactions, including the synthesis of complex aromatic compounds. For instance, it has been utilized in the preparation of diacetylenes through oxidative coupling reactions, demonstrating its utility in organic synthesis .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes), CYP2C9 (Yes) |

| Skin Permeation | Log Kp = -5.4 cm/s |

| BBB Penetration | Yes |

| Carcinogenic Potential | Induces oxidative stress and inflammation |

Eigenschaften

IUPAC Name |

1-bromo-4-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENKLKXUFZIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.